molecular formula C5H4OSe B091814 SELENOPHENE-3-CARBALDEHYDE CAS No. 18168-59-7

SELENOPHENE-3-CARBALDEHYDE

Cat. No.: B091814
CAS No.: 18168-59-7
M. Wt: 159.06 g/mol
InChI Key: IPWXJCOSPVHJLK-UHFFFAOYSA-N
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Description

SELENOPHENE-3-CARBALDEHYDE is an organoselenium compound featuring a selenophene ring with a formyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SELENOPHENE-3-CARBALDEHYDE typically involves the formation of the selenophene ring followed by the introduction of the formyl group. One common method is the cyclization of selenoacetylenes or selenoalkynes in the presence of a suitable catalyst, such as iron(III) chloride. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of elemental selenium or selenium dioxide as starting materials. These are reacted with appropriate organic precursors under controlled conditions to yield the desired selenophene derivative. The process may be optimized for large-scale production by adjusting parameters such as reaction time, temperature, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: SELENOPHENE-3-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Selenophenecarboxylic acid.

    Reduction: 3-Selenophenemethanol.

    Substitution: Halogenated selenophenes (e.g., 3-bromoselenophene).

Scientific Research Applications

SELENOPHENE-3-CARBALDEHYDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of SELENOPHENE-3-CARBALDEHYDE involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:

    Binding to enzymes: Modulating their activity through covalent or non-covalent interactions.

    Generating reactive oxygen species: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.

Comparison with Similar Compounds

    Thiophene-3-carboxaldehyde: Similar structure but contains sulfur instead of selenium.

    Furan-3-carboxaldehyde: Contains oxygen instead of selenium.

    Pyrrole-3-carboxaldehyde: Contains nitrogen instead of selenium.

Uniqueness: SELENOPHENE-3-CARBALDEHYDE is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various applications .

Properties

CAS No.

18168-59-7

Molecular Formula

C5H4OSe

Molecular Weight

159.06 g/mol

IUPAC Name

selenophene-3-carbaldehyde

InChI

InChI=1S/C5H4OSe/c6-3-5-1-2-7-4-5/h1-4H

InChI Key

IPWXJCOSPVHJLK-UHFFFAOYSA-N

SMILES

C1=C[Se]C=C1C=O

Canonical SMILES

C1=C[Se]C=C1C=O

Synonyms

3-Selenophenecarboxaldehyde (8CI,9CI)

Origin of Product

United States

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